molecular formula C8H8N2O6S B12440581 Carbamic acid, ((p-nitrophenyl)sulfonyl)-, methyl ester CAS No. 3337-70-0

Carbamic acid, ((p-nitrophenyl)sulfonyl)-, methyl ester

Cat. No.: B12440581
CAS No.: 3337-70-0
M. Wt: 260.23 g/mol
InChI Key: AZXRVBPSEKZZFS-UHFFFAOYSA-N
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Description

Methyl N-(4-nitrophenyl)sulfonylcarbamate is an organic compound with the molecular formula C8H8N2O6S. It is known for its distinctive structure, which includes a nitrophenyl group, a sulfonyl group, and a carbamate group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-nitrophenyl)sulfonylcarbamate typically involves the reaction of 4-nitrophenylsulfonyl chloride with methyl carbamate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for methyl N-(4-nitrophenyl)sulfonylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-nitrophenyl)sulfonylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-(4-nitrophenyl)sulfonylcarbamate is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-(4-nitrophenyl)sulfonylcarbamate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can form strong bonds with nucleophilic sites in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(4-chlorophenyl)sulfonylcarbamate
  • Methyl N-(4-methylphenyl)sulfonylcarbamate
  • Methyl N-(4-aminophenyl)sulfonylcarbamate

Uniqueness

Methyl N-(4-nitrophenyl)sulfonylcarbamate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo specific reactions that are not possible with other substituents, making this compound valuable for specialized applications.

Properties

IUPAC Name

methyl N-(4-nitrophenyl)sulfonylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6S/c1-16-8(11)9-17(14,15)7-4-2-6(3-5-7)10(12)13/h2-5H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXRVBPSEKZZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186992
Record name Carbamic acid, ((p-nitrophenyl)sulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3337-70-0
Record name Methyl N-[(4-nitrophenyl)sulfonyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3337-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, ((p-nitrophenyl)sulfonyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, ((p-nitrophenyl)sulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl [(4-nitrophenyl)sulphonyl]carbamate
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